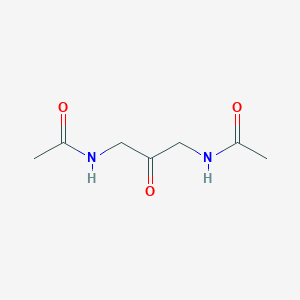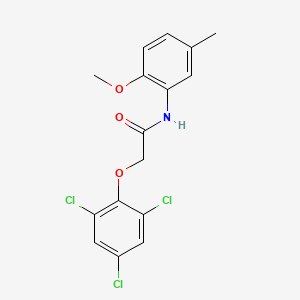
Benzhydryl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzhydryl benzoate is an organic compound belonging to the class of benzhydryl compounds. It is characterized by the presence of a benzhydryl group (diphenylmethyl group) attached to a benzoate ester. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzhydryl benzoate can be synthesized through the esterification of benzhydrol with benzoic acid. One common method involves the use of a solid acid catalyst, such as sulfonated nanohydroxyapatite functionalized with 2-aminoethyl dihydrogen phosphate (HAP@AEPH2-SO3H). The reaction typically takes place in dry dichloromethane at 41°C, where benzhydrol and benzoic acid are combined in the presence of the catalyst to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient and recyclable catalysts, such as HAP@AEPH2-SO3H, is preferred to ensure high yields and environmentally friendly processes.
Analyse Des Réactions Chimiques
Types of Reactions: Benzhydryl benzoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form benzhydryl cations and radicals.
Reduction: The compound can be reduced to form benzhydrol and benzoic acid under specific conditions.
Substitution: this compound can participate in substitution reactions, where the benzhydryl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: UV irradiation is commonly used to generate benzhydryl cations and radicals from this compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce this compound.
Substitution: Various nucleophiles can be used in substitution reactions to replace the benzhydryl group.
Major Products Formed:
Oxidation: Benzhydryl cations and radicals.
Reduction: Benzhydrol and benzoic acid.
Substitution: Products depend on the nucleophile used in the reaction.
Applications De Recherche Scientifique
Benzhydryl benzoate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of benzhydryl benzoate involves its interaction with molecular targets and pathways. For instance, benzhydryl cations generated from this compound can participate in electron transfer reactions, leading to the formation of ion pairs and radicals
Comparaison Avec Des Composés Similaires
Benzhydryl benzoate can be compared with other benzhydryl compounds, such as:
Diphenylmethane: The parent structure of benzhydryl compounds, consisting of two benzene rings connected by a single methane.
Benzhydryl amines: Compounds where the central carbon atom is directly attached to the nitrogen atom of one ring.
Benzhydryl ethers: Compounds where the benzhydryl group is attached to an oxygen atom.
Uniqueness: this compound is unique due to its ester linkage, which imparts distinct chemical properties and reactivity compared to other benzhydryl compounds. Its ability to undergo various chemical reactions and its applications in diverse fields highlight its significance in scientific research and industry.
Propriétés
Numéro CAS |
7515-28-8 |
|---|---|
Formule moléculaire |
C20H16O2 |
Poids moléculaire |
288.3 g/mol |
Nom IUPAC |
benzhydryl benzoate |
InChI |
InChI=1S/C20H16O2/c21-20(18-14-8-3-9-15-18)22-19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19H |
Clé InChI |
ZNRTVHASLDGVBC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Diphenylbenzo[f]quinoline](/img/structure/B11950640.png)
![N-(4-fluorophenyl)-3-{5-[2-(trifluoromethyl)phenyl]-2-furyl}propanamide](/img/structure/B11950642.png)


![2-[(1-Tert-butyl-3-methylbutoxy)carbonyl]benzoic acid](/img/structure/B11950668.png)


![N'-[(E)-(2-methoxyphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B11950678.png)






